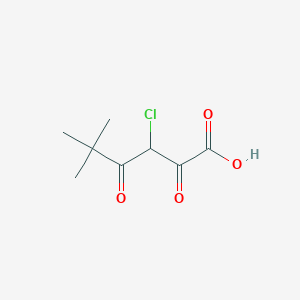![molecular formula C14H14N2O6 B14227032 2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- CAS No. 779327-02-5](/img/structure/B14227032.png)
2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- is a chemical compound that belongs to the class of furancarboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a nitro group, along with a 3,4-dimethoxyphenylmethyl substituent
準備方法
The synthesis of 2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the furan ring is carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the 3,4-dimethoxyphenylmethyl group: This step involves the reaction of the nitrated furan compound with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways.
類似化合物との比較
2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro- can be compared with other similar compounds, such as:
2-Furancarboxamide, N-methyl-: This compound lacks the 3,4-dimethoxyphenylmethyl and nitro groups, making it less complex and potentially less biologically active.
3,4-Dimethoxyphenethylamine: This compound has a similar 3,4-dimethoxyphenyl group but lacks the furan ring and nitro group, resulting in different chemical and biological properties.
特性
CAS番号 |
779327-02-5 |
|---|---|
分子式 |
C14H14N2O6 |
分子量 |
306.27 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O6/c1-20-10-4-3-9(7-12(10)21-2)8-15-14(17)11-5-6-13(22-11)16(18)19/h3-7H,8H2,1-2H3,(H,15,17) |
InChIキー |
CEAFNCIWVHEPAM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
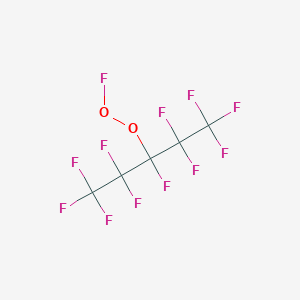
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
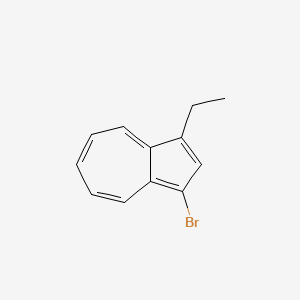
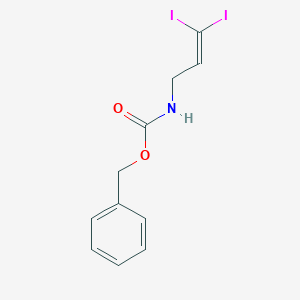
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
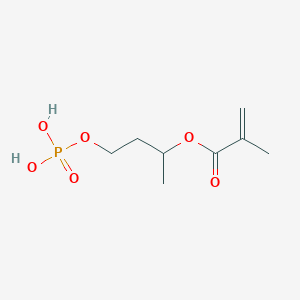
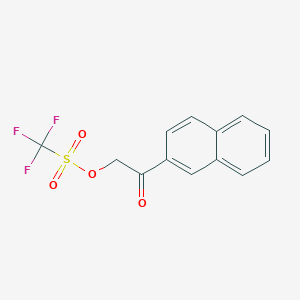
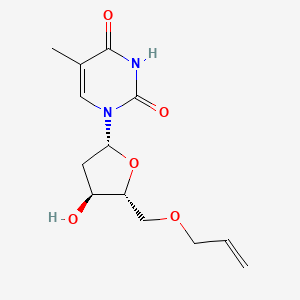
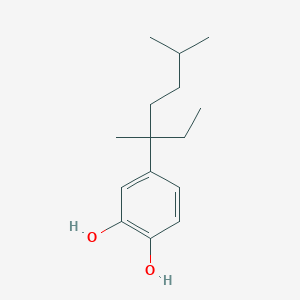
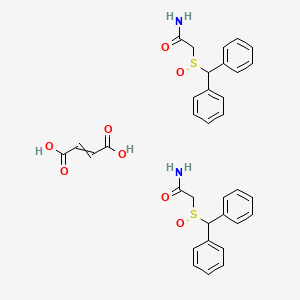
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
